molecular formula C14H13BO3 B6297350 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2244668-88-8

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6297350
CAS RN: 2244668-88-8
M. Wt: 240.06 g/mol
InChI Key: PVEXXABNMJDDDJ-UHFFFAOYSA-N
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Description

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C14H13BO3 . It has a molecular weight of 240.07 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is 1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

EGFR Kinase Inhibitory Activity

A novel series of derivatives of this compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory activities . This suggests potential applications in the development of new drugs for cancer treatment .

Antiproliferative Activities

The same series of derivatives was also evaluated for its antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . This indicates the compound’s potential use in cancer research and treatment .

Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitors

Compounds with similar structures have been synthesized as dipeptidyl peptidase IV and carbonic anhydrase inhibitors . This suggests potential applications in the simultaneous treatment of diabetes and obesity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Mechanism of Action

properties

IUPAC Name

1-hydroxy-5-phenylmethoxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEXXABNMJDDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol

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